molecular formula C20H24N2O2 B4885253 1-[4-(2-Methylphenyl)piperazin-1-yl]-2-phenoxypropan-1-one

1-[4-(2-Methylphenyl)piperazin-1-yl]-2-phenoxypropan-1-one

Cat. No.: B4885253
M. Wt: 324.4 g/mol
InChI Key: QBEGHTFGGFVLEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(2-Methylphenyl)piperazin-1-yl]-2-phenoxypropan-1-one is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in the development of pharmaceuticals. The structure of this compound includes a piperazine ring substituted with a 2-methylphenyl group and a phenoxypropanone moiety, which contributes to its unique chemical properties.

Preparation Methods

The synthesis of 1-[4-(2-Methylphenyl)piperazin-1-yl]-2-phenoxypropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 1-(2-methylphenyl)piperazine with 2-phenoxypropan-1-one under specific reaction conditions. The reaction typically requires a solvent such as acetonitrile and a catalyst like Yb(OTf)3 to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-[4-(2-Methylphenyl)piperazin-1-yl]-2-phenoxypropan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[4-(2-Methylphenyl)piperazin-1-yl]-2-phenoxypropan-1-one involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist at certain receptor sites, modulating the activity of neurotransmitters or other signaling molecules. The compound’s structure allows it to cross biological membranes and interact with intracellular targets, influencing cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

1-[4-(2-Methylphenyl)piperazin-1-yl]-2-phenoxypropan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

IUPAC Name

1-[4-(2-methylphenyl)piperazin-1-yl]-2-phenoxypropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-16-8-6-7-11-19(16)21-12-14-22(15-13-21)20(23)17(2)24-18-9-4-3-5-10-18/h3-11,17H,12-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBEGHTFGGFVLEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=O)C(C)OC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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